Cas no 2137699-47-7 (2-tert-butyl-5-chloro-7-methyl-1,2,4triazolo1,5-apyridine)

2-tert-butyl-5-chloro-7-methyl-1,2,4-triazolo[1,5-a]pyridine is a specialized heterocyclic compound featuring a triazolopyridine core with distinct substituents that enhance its stability and reactivity. The tert-butyl group at the 2-position contributes steric hindrance, improving thermal and chemical resistance, while the chloro and methyl groups at the 5- and 7-positions, respectively, offer tunable electronic properties for targeted applications. This structure makes it valuable in pharmaceutical intermediates, agrochemical research, and material science, where precise functionalization is critical. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, particularly in reactions requiring selective modification or as a building block for complex heterocyclic systems.
2-tert-butyl-5-chloro-7-methyl-1,2,4triazolo1,5-apyridine structure
2137699-47-7 structure
Product Name:2-tert-butyl-5-chloro-7-methyl-1,2,4triazolo1,5-apyridine
CAS No:2137699-47-7
MF:C11H14ClN3
MW:223.701961040497
CID:5766268
PubChem ID:165469856
Update Time:2025-05-24

2-tert-butyl-5-chloro-7-methyl-1,2,4triazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • EN300-1078166
    • 2-tert-butyl-5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
    • 2137699-47-7
    • 2-tert-butyl-5-chloro-7-methyl-1,2,4triazolo1,5-apyridine
    • Inchi: 1S/C11H14ClN3/c1-7-5-8(12)15-9(6-7)13-10(14-15)11(2,3)4/h5-6H,1-4H3
    • InChI Key: COWJVLCNPOQYNX-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C)=CC2=NC(C(C)(C)C)=NN21

Computed Properties

  • Exact Mass: 223.0876252g/mol
  • Monoisotopic Mass: 223.0876252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 30.2Ų

2-tert-butyl-5-chloro-7-methyl-1,2,4triazolo1,5-apyridine Pricemore >>

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Additional information on 2-tert-butyl-5-chloro-7-methyl-1,2,4triazolo1,5-apyridine

Introduction to 2-tert-butyl-5-chloro-7-methyl-1,2,4-triazolo[1,5-apyridine (CAS No. 2137699-47-7)

2-tert-butyl-5-chloro-7-methyl-1,2,4-triazolo[1,5-apyridine, identified by its CAS number 2137699-47-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazoloapyridine class, a scaffold that has been increasingly explored for its utility in drug discovery. The presence of multiple functional groups, including a tert-butyl group, a chloro substituent, and a methyl group, contributes to its complex reactivity and binding characteristics.

The triazoloapyridine core is particularly intriguing because it combines the aromaticity of the pyridine ring with the electron-deficient nature of the triazole moiety. This structural feature makes it an attractive candidate for further derivatization and investigation. In recent years, there has been a growing interest in designing molecules that can modulate biological pathways by targeting specific enzymes or receptors. The 1,2,4-triazolo[1,5-apyridine framework has shown promise in this regard, particularly in the development of antimicrobial and anticancer agents.

One of the most compelling aspects of 2-tert-butyl-5-chloro-7-methyl-1,2,4-triazolo[1,5-apyridine is its potential as a lead compound for medicinal chemistry programs. The tert-butyl group provides steric hindrance, which can influence binding interactions with biological targets. Meanwhile, the chloro substituent can serve as a handle for further chemical modifications through nucleophilic aromatic substitution or other reaction pathways. The methyl group at the 7-position adds another layer of conformational flexibility, allowing for diverse molecular orientations when interacting with proteins or nucleic acids.

Recent studies have begun to explore the pharmacological profile of this compound and its derivatives. For instance, researchers have investigated analogs of triazoloapyridines for their ability to inhibit kinases and other enzymes involved in cancer progression. The tert-butyl and chloro groups are particularly noteworthy in this context, as they have been shown to enhance binding affinity and selectivity. Additionally, the triazole ring itself can participate in hydrogen bonding interactions with polar residues in biological targets, further stabilizing enzyme-inhibitor complexes.

The synthesis of 2-tert-butyl-5-chloro-7-methyl-1,2,4-triazolo[1,5-apyridine involves multi-step organic transformations that highlight the versatility of heterocyclic chemistry. Key synthetic steps often include cyclization reactions to form the triazolopyridine core followed by functional group interconversions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of these complex molecules, making them more accessible for medicinal chemistry investigations.

In terms of biological activity, preliminary data suggest that derivatives of this compound may exhibit properties relevant to therapeutic applications. For example, some analogs have demonstrated inhibitory effects against certain bacterial enzymes that are resistant to conventional antibiotics. This finding is particularly significant given the growing challenge of antibiotic-resistant pathogens worldwide. Furthermore, structural modifications have been explored to enhance solubility and metabolic stability, which are critical factors for drug-like properties.

The role of computational chemistry in studying triazoloapyridines cannot be overstated. Molecular modeling techniques allow researchers to predict binding modes and affinity profiles before conducting expensive wet-lab experiments. By integrating experimental data with computational insights, scientists can accelerate the discovery process and prioritize promising candidates for further testing. This interdisciplinary approach has been instrumental in optimizing lead compounds like 2-tert-butyl-5-chloro-7-methyl-1,2,4-triazolo[1,5-apyridine for clinical development.

Future directions in the research of this compound may include exploring its interactions with non-protein targets such as nucleic acids or lipids. Additionally, investigating its potential as an intermediate in larger drug molecules could open up new avenues for therapeutic intervention. The combination of synthetic innovation with rigorous biological evaluation will be essential in unlocking the full potential of this versatile scaffold.

In conclusion,2-tert-butyl-5-chloro-7-methyl-1,2,4-triazolo[1,5 -apyridine (CAS No.2137699 -47 -7) represents an exciting opportunity for medicinal chemists seeking novel bioactive molecules.Its unique structural features offer multiple points for functionalization,while its heterocyclic core provides inherent biological relevance.As research continues to uncover new applications for triazolopyridines,this compound stands out as a promising candidate for further development.

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